Water-18O
Overview
Description
Synthesis Analysis
The synthesis of Water-O typically involves the reaction of carbon oxides and hydrogen in the presence of a catalyst like Raney nickel. A procedure ensures the recovery and collection of synthesized water without losing the O or O isotope enrichment compared to the initial CO and CO, ensuring high yields and purity without reduction in isotope enrichment (Artyukhov et al., 2011).
Molecular Structure Analysis
The molecular structure and energies of Water-O are crucial for understanding its unique properties. The structure of the water molecule, whether enriched with O or not, plays a pivotal role in its behavior and properties. Water's ability to form hydrogen bonds, leading to its high cohesion, various solid phases, and unique solvation properties, are encoded within its molecular structure and energies. Studies on water's molecular structure reveal the role of orientation-dependent hydrogen bonding in its remarkable properties (Brini et al., 2017).
Chemical Reactions and Properties
Water-O participates in a wide range of chemical reactions, offering insights into water's role in organic synthesis. For example, the "on water" effect, where reactions are accelerated by water's unique properties, highlights the solvent's ability to influence reaction rates and selectivity. This underscores water's dynamic role in facilitating chemical transformations, with or without isotope labeling (Chanda & Fokin, 2009).
Scientific research applications
Stable Isotope Measurements in Natural Compounds: Water-18O is crucial for stable isotope measurements in fields like geochemistry, hydrology, environmental studies, and biochemistry. The development of standards such as V-SMOW (Vienna Standard Mean Ocean Water) and SLAP (Standard Light Antarctic Precipitation) has been instrumental in improving the intercalibration of deuterium and 18O measurements in natural waters, enhancing the reliability of inter-laboratory comparisons (Gonfiantini, 1978).
Nutrition Research: In nutrition research, Water-18O is used in the doubly labeled water (DLW) method, a prime technique for measuring free-living energy expenditure in humans and animals. This method relies on tracking the disappearance of stable isotopes 2H and 18O from the body after administration. It has matured into a “gold standard” in energy metabolism studies, enabling detailed investigations into energy balance and related changes in body composition (Buchowski, 2014).
Plant Science and Global Change Research: Leaf water becomes enriched in the heavy isotope 18O through transpiration, and this signal is recorded in plant organic material, atmospheric CO2, and O2. Water-18O can therefore be used to reconstruct climate, estimate primary productivity, and study stomatal conductance, making it a valuable tool in plant science and global change research (Cernusak & Kahmen, 2013).
Hydrology and Medical Sciences: A rapid, inexpensive technique for routine 18O/16O extraction from water has been developed, which is significant in hydrology and medical sciences. This method overcomes the limitations of traditional techniques and allows for more efficient and reliable oxygen isotope composition determinations (Socki, Karlsson, & Gibson, 1992).
Stable Isotope Probing (SIP) Studies: 18O-water is used in SIP studies to understand processes like ATP production in mitochondria and bacteria, and to label DNA in soil. This method offers insights into microbial growth and population dynamics under various environmental conditions (Schwartz, 2011).
Total Body Water Measurement: Water-18O is used to measure total body water, providing a more accurate and less cumbersome alternative to traditional methods. This application is significant in clinical and nutritional studies (Schoeller et al., 1980).
Evapotranspiration Studies in Agriculture: Water-18O has been used in high-frequency in-situ measurements of oxygen isotope compositions to study evapotranspiration in agricultural settings, aiding in understanding water use efficiency and crop water dynamics (Wen et al., 2016).
Soil Microbial DNA Research: Research involving the incorporation of 18O from H218O into soil microbial DNA has provided new insights into the effect of various environmental factors on microbial growth in soil (Blazewicz & Schwartz, 2011).
properties
IUPAC Name |
oxidane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-NJFSPNSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18OH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933267 | |
Record name | (~18~O)Water | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
20.015 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Water-18O | |
CAS RN |
14314-42-2, 14797-71-8 | |
Record name | Water-18O | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Water O-18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxygen, isotope of mass 18 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~18~O)Water | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WATER O-18 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.